Trimipramine Maleate

説明

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1979. This drug has a black box warning from the FDA.

Trimipramine is only found in individuals that have used or taken this drug. It is a tricyclic antidepressant similar to imipramine, but with more antihistaminic and sedative properties. [PubChem]Trimipramine's mechanism of action differs from other tricyclic antidepressants. Trimipramine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT).

See also: Trimipramine (has active moiety).

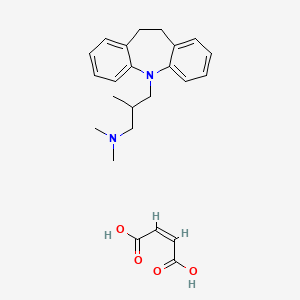

Structure

3D Structure of Parent

特性

IUPAC Name |

(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGHCKHAXOUQOS-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

739-71-9 (Parent) | |

| Record name | Trimipramine maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045315 | |

| Record name | Trimipramine hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>61.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732627 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

521-78-8, 138283-60-0, 138283-61-1 | |

| Record name | Trimipramine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimipramine maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimipramine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimipramine maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimipramine maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimipramine hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimipramine hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMIPRAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269K6498LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMIPRAMINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28E1043W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMIPRAMINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I412286V22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Trimipramine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine maleate, a tricyclic antidepressant (TCA), exhibits a unique and complex pharmacological profile that distinguishes it from other members of its class. While historically categorized as a monoamine reuptake inhibitor, its clinical efficacy is now understood to be primarily driven by a potent and broad-spectrum antagonist activity at several key neurotransmitter receptors. This technical guide provides a comprehensive overview of the mechanism of action of trimipramine, focusing on its receptor binding affinities, effects on monoamine transporters, and the associated intracellular signaling pathways. Quantitative data from pivotal research studies are summarized, and detailed methodologies for the key experiments are provided. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of trimipramine's multifaceted pharmacology.

Introduction

Trimipramine is a dibenzazepine derivative and a tertiary amine tricyclic antidepressant that has been in clinical use for the treatment of major depressive disorder.[1] Unlike typical TCAs, trimipramine is a relatively weak inhibitor of serotonin and norepinephrine reuptake.[1] Its therapeutic actions are largely attributed to its potent antagonism of a variety of receptors, including histaminergic, serotonergic, adrenergic, and muscarinic cholinergic receptors. This broad receptor interaction profile contributes to its sedative, anxiolytic, and potential antipsychotic properties, in addition to its antidepressant effects. The pharmacological profile of trimipramine bears a resemblance to that of the atypical antipsychotic, clozapine, which has led to investigations into its potential utility in treating psychotic depression and other psychotic disorders.

Receptor Binding Profile and Antagonistic Activity

The primary mechanism of action of trimipramine is its potent antagonism at several G-protein coupled receptors. The binding affinities of trimipramine for various human brain receptors have been quantified in numerous studies, with the seminal work by Richelson and Nelson (1984) providing a foundational dataset.[2][3]

Quantitative Analysis of Receptor Binding Affinities

The equilibrium dissociation constants (Kd) of trimipramine for several key neurotransmitter receptors are summarized in the table below. A lower Kd value indicates a higher binding affinity.

| Receptor Subtype | Trimipramine Kd (nM) | Reference |

| Histamine H1 | 0.27 | [2][3] |

| Serotonin 5-HT2A | 24 | [2][3] |

| α1-Adrenergic | 24 | [2][3] |

| Muscarinic Acetylcholine | 58 | [2][3] |

| Dopamine D2 | 180 | [2][3] |

| α2-Adrenergic | 680 | [2][3] |

| Serotonin 5-HT2C | 680 | [2][3] |

| Dopamine D1 | >1000 | [2][3] |

Table 1: Binding Affinities (Kd) of Trimipramine at Human Brain Neurotransmitter Receptors.

Key Receptor Antagonism and Associated Signaling Pathways

Trimipramine is a highly potent antagonist of the histamine H1 receptor, which is responsible for its prominent sedative and hypnotic effects.[2][3][4] Many H1-antihistamines, including trimipramine, act as inverse agonists, stabilizing the inactive conformation of the receptor and reducing its constitutive activity.[5][6] This inverse agonism can lead to the downregulation of histamine-mediated signaling pathways, such as the NF-κB pathway, which has anti-inflammatory implications.[5][7]

References

- 1. Trimipramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects [pubmed.ncbi.nlm.nih.gov]

- 6. Inverse Agonistic Activity of Antihistamines and Suppression of Histamine H1 Receptor Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity Profile of Trimipramine Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimipramine, a tricyclic antidepressant (TCA), has a complex pharmacological profile characterized by its interaction with a wide array of neurotransmitter receptors. Unlike typical TCAs, its antidepressant efficacy is not primarily attributed to the potent inhibition of serotonin or norepinephrine reuptake. Instead, its clinical effects are largely believed to be mediated by its potent antagonism of various G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of trimipramine maleate, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways to aid in research and drug development.

Receptor Binding Affinity and Selectivity Profile

Trimipramine exhibits a broad receptor binding profile, with high to moderate affinity for several key receptors implicated in mood regulation and other physiological processes. Its potent antihistaminic and anticholinergic properties, along with its effects on adrenergic and dopaminergic receptors, contribute to both its therapeutic actions and its side effect profile.

Data Presentation: Receptor Binding Affinities of this compound

The following tables summarize the quantitative data for the binding affinity of this compound to various neurotransmitter receptors and transporters. The data is presented as Ki (inhibition constant), Kd (dissociation constant), and pKi (-log(Ki)) values, which are inversely related to binding affinity (i.e., a lower Ki/Kd value and a higher pKi value indicate stronger binding).

Table 1: this compound Receptor Binding Affinities (Kd in nM)

| Receptor Subtype | Kd (nM) | Reference |

| Histamine H1 | 0.27 | [1] |

| α1-Adrenergic | 24 | [1] |

| Serotonin 5-HT2A | 24 | [1] |

| Muscarinic Acetylcholine | 58 | [1] |

| Dopamine D2 | 180 | [1] |

| Serotonin 5-HT2C | 680 | [1] |

| Dopamine D1 | 680 | [1] |

| α2-Adrenergic | 680 | [1] |

Table 2: this compound Receptor and Transporter Binding Affinities (pKi and IC50)

| Target | pKi | IC50 (µM) | Reference |

| Serotonin 5-HT1A | 4.66 | - | [2] |

| Serotonin 5-HT1C | 6.39 | - | [2] |

| Serotonin 5-HT2 | 8.10 | - | [2] |

| Human Noradrenaline Transporter (hNAT) | - | 4.99 | [2] |

| Human Serotonin Transporter (hSERT) | - | 2.11 | [2] |

| Human Organic Cation Transporter 1 (hOCT1) | - | 3.72 | [2] |

| Human Organic Cation Transporter 2 (hOCT2) | - | 8.00 | [2] |

Experimental Protocols

The following are detailed methodologies for key radioligand binding assays used to determine the receptor binding affinity of trimipramine, based on established protocols.

Histamine H1 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

-

Radioligand: [3H]Pyrilamine (also known as mepyramine), a selective H1 antagonist.

-

Tissue Preparation: Membranes from normal human brain tissue obtained at autopsy are prepared.[3] The tissue is homogenized in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.

-

Assay Conditions:

-

Incubation Buffer: 50 mM Sodium Phosphate, pH 7.4.

-

Incubation Volume: 1 ml.

-

Incubation Time: 30 minutes.

-

Incubation Temperature: 25°C.

-

Competitor: A range of concentrations of this compound.

-

Non-specific Binding: Determined in the presence of a saturating concentration of a known H1 antagonist (e.g., 1 µM triprolidine).

-

-

Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]pyrilamine and varying concentrations of this compound.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 value (the concentration of trimipramine that inhibits 50% of the specific binding of [3H]pyrilamine) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Acetylcholine Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.

-

Radioligand: [3H]Quinuclidinyl benzilate ([3H]QNB), a non-selective muscarinic antagonist.

-

Tissue Preparation: Membranes from normal human brain tissue.[3]

-

Assay Conditions:

-

Incubation Buffer: 50 mM Sodium Phosphate, pH 7.4.

-

Incubation Time: 60 minutes.

-

Incubation Temperature: 37°C.

-

Non-specific Binding: Determined in the presence of 1 µM atropine.

-

-

Procedure and Data Analysis: Similar to the H1 receptor binding assay, with [3H]QNB as the radioligand and atropine to define non-specific binding.

α1-Adrenergic Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for α1-adrenergic receptors.

-

Radioligand: [3H]Prazosin, a selective α1-adrenergic antagonist.

-

Tissue Preparation: Membranes from normal human brain tissue.[3]

-

Assay Conditions:

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.7.

-

Incubation Time: 20 minutes.

-

Incubation Temperature: 25°C.

-

Non-specific Binding: Determined in the presence of 10 µM phentolamine.

-

-

Procedure and Data Analysis: Follows the general principles of radioligand binding assays as described above.

Dopamine D2 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for dopamine D2 receptors.

-

Radioligand: [3H]Spiperone, a D2 antagonist.

-

Tissue Preparation: Membranes from normal human brain tissue (e.g., caudate nucleus).[3]

-

Assay Conditions:

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.1, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Incubation Time: 30 minutes.

-

Incubation Temperature: 37°C.

-

Non-specific Binding: Determined in the presence of 1 µM (+)-butaclamol.

-

-

Procedure and Data Analysis: Consistent with the general radioligand binding assay protocol.

Signaling Pathways

Trimipramine's antagonism at various receptors leads to the modulation of distinct intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for the key receptors targeted by trimipramine.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a Gq/11-coupled GPCR. Its activation by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Trimipramine, as an antagonist, blocks these downstream effects.

Serotonin 5-HT2A Receptor Signaling Pathway

Similar to the H1 receptor, the 5-HT2A receptor is also coupled to the Gq/11 signaling pathway. Its activation by serotonin initiates the PLC-IP3/DAG cascade. Trimipramine's antagonism at this receptor inhibits these downstream signaling events.

α1-Adrenergic Receptor Signaling Pathway

The α1-adrenergic receptor is another Gq/11-coupled receptor. Its activation by norepinephrine or epinephrine triggers the PLC pathway, leading to increased intracellular calcium and PKC activation, which can result in smooth muscle contraction. Trimipramine antagonizes this pathway.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a Gi/o-coupled GPCR. Its activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Trimipramine's antagonism at D2 receptors would disinhibit adenylyl cyclase, thereby increasing cAMP levels.

Conclusion

This compound possesses a complex and multifaceted receptor binding profile. Its high affinity for histamine H1, α1-adrenergic, serotonin 5-HT2A, and muscarinic acetylcholine receptors, coupled with its weaker effects on monoamine reuptake, distinguishes it from other tricyclic antidepressants. The data and methodologies presented in this guide offer a detailed resource for researchers and drug development professionals. A thorough understanding of trimipramine's interactions with these various receptors and their downstream signaling pathways is crucial for elucidating its therapeutic mechanisms and for the rational design of novel therapeutics with improved efficacy and side-effect profiles.

References

- 1. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro. | Semantic Scholar [semanticscholar.org]

In Vivo Metabolism and Identification of Trimipramine Maleate Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine, a tricyclic antidepressant, undergoes extensive in vivo metabolism, primarily in the liver, leading to the formation of various pharmacologically active and inactive metabolites. Understanding the metabolic fate of trimipramine is crucial for optimizing its therapeutic efficacy and minimizing potential adverse effects. This technical guide provides a comprehensive overview of the in-vivo metabolism of trimipramine maleate, detailing the identified metabolites, the enzymatic pathways involved, and the analytical methodologies for their identification and quantification.

Introduction

Trimipramine is a dibenzazepine derivative classified as a tricyclic antidepressant (TCA). Its therapeutic action is attributed to its ability to modulate neurotransmitter systems in the central nervous system. The clinical response and side-effect profile of trimipramine are significantly influenced by its complex metabolic pathways, which are subject to inter-individual variability, often due to genetic polymorphisms in metabolizing enzymes. This guide synthesizes the current knowledge on trimipramine metabolism to serve as a valuable resource for researchers in drug development and clinical pharmacology.

Metabolic Pathways of Trimipramine

The biotransformation of trimipramine is a multifaceted process involving several key enzymatic reactions. The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role. The main metabolic pathways include N-demethylation and aromatic hydroxylation.[1][2]

-

N-Demethylation: The initial and a major metabolic step is the removal of a methyl group from the dimethylamino side chain, converting trimipramine into its active metabolite, desmethyltrimipramine (nortriptyline). This reaction is predominantly catalyzed by CYP2C19, with a minor contribution from CYP2C9.[1] Desmethyltrimipramine is also pharmacologically active and contributes to the overall therapeutic effect. Further demethylation can lead to the formation of bis-desmethyltrimipramine.

-

Aromatic Hydroxylation: Both trimipramine and desmethyltrimipramine undergo hydroxylation on the aromatic ring system, primarily at the 2-position, to form 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine, respectively.[1] This reaction is mainly mediated by the polymorphic enzyme CYP2D6.[1] These hydroxylated metabolites are generally considered less active and are subsequently conjugated for excretion.

-

Other Pathways: Additional metabolic transformations include the formation of mono- and dihydroxy metabolites, as well as hydroxy-methoxy derivatives.[2] N-dealkylation of the nitrogen in the iminodibenzyl ring has also been proposed as a metabolic route.[2] The hydroxylated metabolites can undergo further conjugation, primarily with glucuronic acid, to facilitate their elimination from the body.[2][3]

The following diagram illustrates the primary metabolic pathways of trimipramine.

Identified Metabolites of Trimipramine

Numerous metabolites of trimipramine have been identified in biological fluids, primarily in plasma and urine. The major metabolites are listed below.

Table 1: Major Identified Metabolites of this compound

| Metabolite | Abbreviation | Biological Matrix | Comments |

| Desmethyltrimipramine | NT | Plasma, Urine | Active metabolite, formed by N-demethylation.[2] |

| 2-Hydroxytrimipramine | 2-OH-T | Plasma, Urine | Less active metabolite, formed by aromatic hydroxylation.[4][5] |

| 2-Hydroxydesmethyltrimipramine | 2-OH-NT | Plasma, Urine | Less active metabolite, formed by hydroxylation of desmethyltrimipramine.[4] |

| Didesmethyltrimipramine | BNT | Urine | Formed by further N-demethylation.[2] |

| Mono- and Dihydroxy-Trimipramine | - | Urine | Products of aromatic hydroxylation.[2] |

| Hydroxy-Methoxy-Trimipramine | - | Urine | Formed by methylation of dihydroxy metabolites.[2] |

| Iminodibenzyl and its derivatives | I | Urine | Resulting from N-dealkylation of the iminodibenzyl ring.[2] |

Quantitative Analysis of Trimipramine and its Metabolites

The quantification of trimipramine and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Various analytical techniques have been employed, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.

Table 2: Quantitative Data of Trimipramine and its Metabolites in Human Plasma

| Analyte | Concentration Range (ng/mL) | Analytical Method | Study Population | Reference |

| Trimipramine | 28.2 ± 4.4 (Peak Level) | GC with NPD | 9 healthy subjects after 50 mg oral dose | [6] |

| Desmethyltrimipramine | Variable | GC with NPD | 9 healthy subjects after 50 mg oral dose | [6] |

| Trimipramine | Minimum quantifiable level: 3 | HPLC with electrochemical detection | 29 depressed patients on 75 or 150 mg/day | [4] |

| Desmethyltrimipramine | Minimum quantifiable level: 3 | HPLC with electrochemical detection | 29 depressed patients on 75 or 150 mg/day | [4] |

| 2-Hydroxytrimipramine | Minimum quantifiable level: 3 | HPLC with electrochemical detection | 29 depressed patients on 75 or 150 mg/day | [4] |

| 2-Hydroxydesmethyltrimipramine | Minimum quantifiable level: 3 | HPLC with electrochemical detection | 29 depressed patients on 75 or 150 mg/day | [4] |

| Trimipramine | 4800 (postmortem blood) | HPLC | Fatal overdose case | [7] |

| Desmethyltrimipramine | 2100 (postmortem blood) | HPLC | Fatal overdose case | [7] |

Table 3: Quantitative Data of Trimipramine and its Metabolites in Human Urine

| Analyte | Detection | Analytical Method | Comments | Reference |

| 15 Metabolites Identified | Qualitative | GC-MS | Includes mono- and dihydroxy-T, hydroxy-methoxy-T, and various nor- and bis-nor- metabolites. | [2] |

| Trimipramine and metabolites | LLOQ: 0.1 ng/mL | UPC²-MS | Proof-of-concept study for a panel of antidepressants. | [8] |

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible analysis of trimipramine and its metabolites. Below are representative experimental protocols derived from the literature.

Analysis of Trimipramine and Metabolites in Plasma by HPLC with Electrochemical Detection

This method is suitable for the simultaneous determination of trimipramine, desmethyltrimipramine, 2-hydroxytrimipramine, and 2-hydroxydesmethyltrimipramine in plasma.[4]

5.1.1. Sample Preparation

-

To 1 mL of plasma, add an internal standard.

-

Alkalinize the sample with a carbonate buffer (pH 9.8).

-

Extract the analytes with 20% ethyl acetate in n-heptane.

-

Perform a back-extraction into an acid phosphate buffer.

-

Inject an aliquot of the acidic extract into the HPLC system.

5.1.2. HPLC Conditions

-

Column: Reverse-phase trimethylsilyl-packed column.

-

Mobile Phase: Phosphate buffer-acetonitrile (65:35) containing n-butylamine.

-

Detection: Electrochemical detector set at +1.1 V versus a silver-silver chloride reference electrode.

5.1.3. Workflow Diagram

References

- 1. ClinPGx [clinpgx.org]

- 2. Metabolism of trimipramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of trimipramine and its demethylated and hydroxylated metabolites in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of trimipramine and metabolites in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of trimipramine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trimipramine kinetics and absolute bioavailability: use of gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

An In-depth Technical Guide on the Neurochemical Profile of Trimipramine Maleate on Monoamine Neurotransmitters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine Maleate, a tricyclic antidepressant (TCA), exhibits a complex neurochemical profile characterized by its interaction with a range of monoamine neurotransmitter transporters and receptors. Unlike typical TCAs, its antidepressant efficacy is thought to arise from a multifaceted mechanism that extends beyond simple monoamine reuptake inhibition. This technical guide provides a comprehensive overview of the quantitative binding affinities and functional inhibition data of this compound at key monoamine targets. Detailed methodologies for the key experimental assays are provided, along with visualizations of the associated signaling pathways and experimental workflows, to facilitate a deeper understanding of its pharmacological actions for research and drug development purposes.

Introduction

Trimipramine is a tricyclic antidepressant that has been used in the treatment of major depressive disorder.[1] Its therapeutic effects are attributed to its influence on central nervous system monoaminergic pathways, although its specific mechanisms of action are distinct from many other TCAs. While it does inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE), this activity is considered weak to moderate compared to other drugs in its class.[2][3] A more prominent feature of Trimipramine's neurochemical profile is its potent antagonism at several G-protein coupled receptors (GPCRs), including histamine H1, serotonin 5-HT2A, alpha-1 adrenergic, muscarinic acetylcholine, and dopamine D2 receptors.[2][3] This broad receptor interaction profile contributes to both its therapeutic effects and its side-effect profile.[4] This guide will delve into the specific quantitative interactions and the downstream consequences of these interactions.

Quantitative Neurochemical Profile

The affinity of this compound for various monoamine transporters and receptors has been characterized through in vitro radioligand binding and functional assays. The following tables summarize the key quantitative data, presenting binding affinities (Kd, Ki) and functional inhibition constants (IC50).

Monoamine Transporter Binding Affinities

Trimipramine exhibits a relatively low affinity for the primary monoamine transporters compared to other TCAs.[2][3]

| Transporter | Ligand | Ki (nM) | Kd (nM) | Species/System | Reference |

| Serotonin Transporter (SERT) | 149 | 149 | Rat Cerebral Cortex / Human HEK293 cells | [2][5] | |

| Norepinephrine Transporter (NET) | 2500 | Rat Cerebral Cortex | [2] | ||

| Dopamine Transporter (DAT) | 3800 | Rat Cerebral Cortex | [2] |

Monoamine Receptor Binding Affinities

Trimipramine demonstrates potent antagonism at several key monoamine receptors.

| Receptor | Ligand | Kd (nM) | pKi | Species/System | Reference |

| Histamine H1 | 0.27 | Normal Human Brain | [2] | ||

| 5-HT2A | 24 | 8.10 | Normal Human Brain | [2][6] | |

| α1-Adrenergic | 24 | Normal Human Brain | [2] | ||

| Muscarinic Acetylcholine | 58 | Normal Human Brain | [2] | ||

| Dopamine D2 | 180 | Normal Human Brain | [2] | ||

| 5-HT2C | 680 | 6.39 | Normal Human Brain | [2][6] | |

| Dopamine D1 | 680 | Normal Human Brain | [2] | ||

| α2-Adrenergic | 680 | Normal Human Brain | [2] | ||

| 5-HT1A | 4.66 | [6] |

Functional Inhibition of Monoamine Transporters

Functional assays confirm the inhibitory effect of Trimipramine on monoamine uptake.

| Transporter | IC50 (µM) | Species/System | Reference |

| hSERT | 2.11 | HEK293 cells | [6] |

| hNET | 4.99 | HEK293 cells | [6] |

| hDAT | >10 | HEK293 cells | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of neurochemical profiling data. The following sections outline representative protocols for the key assays used to characterize this compound's interaction with monoamine transporters and receptors.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a specific monoamine receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target monoamine receptor.

Materials:

-

Receptor Source: Homogenates of cultured cells (e.g., HEK293) stably expressing the human receptor of interest, or brain tissue homogenates (e.g., rat cerebral cortex).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]mepyramine for H1 receptors, [3H]ketanserin for 5-HT2A receptors).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

A range of concentrations of this compound (e.g., 10-11 to 10-5 M).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific binding from wells containing an excess of a non-labeled competing ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Uptake Inhibition Assay

This protocol outlines a method to determine the functional potency (IC50) of this compound in inhibiting the reuptake of monoamine neurotransmitters.

Objective: To determine the IC50 value of this compound for the inhibition of serotonin, norepinephrine, or dopamine uptake into synaptosomes or transfected cells.

Materials:

-

Uptake System: Freshly prepared synaptosomes from specific brain regions (e.g., rat striatum for DAT) or cultured cells (e.g., HEK293) stably expressing the human monoamine transporter of interest (hSERT, hNET, or hDAT).

-

Radiolabeled Neurotransmitter: e.g., [3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine.

-

Test Compound: this compound.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.

-

Wash Buffer: Cold uptake buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Preparation of Uptake System:

-

Synaptosomes: Homogenize brain tissue in sucrose buffer and prepare synaptosomes through differential centrifugation.

-

Cells: Culture cells expressing the target transporter to confluency in appropriate multi-well plates.

-

-

Pre-incubation: Wash the synaptosomes or cells with uptake buffer. Pre-incubate them with a range of concentrations of this compound for a short period (e.g., 10-20 minutes) at 37°C.

-

Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a concentration close to its Km value.

-

Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.

-

Uptake Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to remove extracellular radiolabel.

-

Counting: Lyse the cells/synaptosomes on the filter and measure the internalized radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific uptake in the presence of a known potent inhibitor of the specific transporter.

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Signaling Pathways

The antagonist activity of this compound at various monoamine receptors initiates or blocks specific intracellular signaling cascades. Understanding these pathways is key to elucidating its therapeutic and adverse effects.

5-HT2A Receptor Antagonism

5-HT2A receptors are Gq/11-coupled GPCRs. Antagonism by Trimipramine blocks the serotonin-induced activation of this pathway.

Blockade of the 5-HT2A receptor by trimipramine prevents the Gq/11-mediated activation of phospholipase C (PLC). This, in turn, inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby preventing downstream calcium release and protein kinase C (PKC) activation. This antagonism is thought to contribute to the anxiolytic and sleep-improving effects of trimipramine.[8]

α1-Adrenergic Receptor Antagonism

Similar to 5-HT2A receptors, α1-adrenergic receptors are coupled to Gq/11 proteins. Trimipramine's antagonism at these receptors has significant physiological effects.

References

- 1. apexbt.com [apexbt.com]

- 2. Repeated trimipramine induces dopamine D2/D3 and alpha1-adrenergic up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tricyclic antidepressants and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overcoming Depression with 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Profiling of Trimipramine Maleate in Rodent Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Trimipramine Maleate, a tricyclic antidepressant, with a specific focus on its evaluation in rodent models. While extensive human pharmacokinetic data is available, this document consolidates the existing, albeit more limited, preclinical data from rodent studies and provides detailed experimental protocols relevant to conducting such research. This guide is intended to be a valuable resource for researchers and scientists involved in the preclinical development and evaluation of this compound and related compounds. It covers key pharmacokinetic parameters, metabolic pathways, and analytical methodologies, and includes standardized experimental workflows to ensure reproducibility and accuracy in future studies.

Introduction

This compound is a tricyclic antidepressant (TCA) with a unique pharmacological profile, exhibiting sedative and anxiolytic properties. A thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical rodent models is crucial for the non-clinical safety evaluation and for providing a rationale for dose selection in clinical trials. This document summarizes the available PK data and presents detailed methodologies for key experiments to facilitate further research in this area.

Pharmacokinetic Parameters

Table 1: Human Pharmacokinetic Parameters of Trimipramine

| Parameter | Value | Reference |

| Oral Bioavailability (F) | 41.4% ± 4.4% | [1] |

| Peak Plasma Concentration (Cmax) | 28.2 ± 4.4 ng/mL | [1] |

| Time to Peak Plasma Concentration (Tmax) | 3.1 ± 0.6 hours | [1] |

| Elimination Half-Life (t½) | ~23 hours (intravenous) | [1] |

| Volume of Distribution (Vd) | 30.9 ± 3.5 L/kg | [1] |

| Total Metabolic Clearance | 15.9 ± 1.5 mL/min/kg | [1] |

| Plasma Protein Binding | 94.9% | [1] |

Note: These values were obtained from studies in human subjects and should be interpreted with caution when extrapolating to rodent models.

Metabolism

The metabolism of trimipramine has been studied in rats, revealing extensive biotransformation. The primary metabolic pathways involve demethylation, hydroxylation, and oxidation.

Identified Metabolites in Rodents

Studies in rats have identified several metabolites of trimipramine, primarily in urine.[2] The major metabolic transformations include:

-

N-Demethylation: to form desmethyltrimipramine.

-

Alicyclic (C10 or C11) oxidation: leading to various hydroxylated and oxo-metabolites.[2]

-

Aromatic ring oxidation: resulting in phenolic metabolites.[3]

Table 2: Major Urinary Metabolites of Trimipramine Identified in Rats

| Metabolite | Metabolic Pathway | Reference |

| Desmethyltrimipramine | N-Demethylation | [4] |

| 2-hydroxytrimipramine | Aromatic Hydroxylation | [3] |

| 10-oxotrimipramine | Alicyclic Oxidation | [3] |

| 2-hydroxynortrimipramine | Aromatic Hydroxylation, N-Demethylation | [3] |

| 2-hydroxy-10-oxotrimipramine | Aromatic Hydroxylation, Alicyclic Oxidation | [3] |

| Trimipramine-N-oxide | N-Oxidation | [5] |

Role of Cytochrome P450 Enzymes

The metabolism of trimipramine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. While specific rodent CYP isozyme contributions are not fully elucidated, human studies indicate a significant role for CYP2D6 and CYP2C19.[6][7] It is plausible that orthologous CYP enzymes in rodents are responsible for similar metabolic pathways.

Experimental Protocols

This section provides detailed methodologies for conducting pharmacokinetic studies of this compound in rodent models.

Animal Models

-

Species: Sprague-Dawley rats or BALB/c mice are commonly used for pharmacokinetic studies.

-

Health Status: Animals should be healthy, within a specific weight range, and acclimated to the laboratory environment for at least one week prior to the study.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, unless fasting is required for the study protocol.

Dosing

-

Formulation: this compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water, saline). The formulation should be prepared fresh on the day of dosing.

-

Route of Administration:

-

Oral (PO): Administered via oral gavage using a suitable gavage needle.

-

Intravenous (IV): Administered as a bolus injection or infusion via a cannulated vein (e.g., tail vein, jugular vein).

-

-

Dose Volume: The volume administered should be based on the animal's body weight and should not exceed recommended limits (e.g., 10 mL/kg for rats via oral gavage).

Sample Collection

-

Blood Sampling:

-

Serial blood samples can be collected from a single animal (e.g., via tail vein, saphenous vein) or terminal samples can be collected from different animals at each time point (e.g., via cardiac puncture).

-

Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA, heparin).

-

-

Plasma Preparation:

-

Blood samples should be centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.

-

The resulting plasma supernatant should be transferred to clean tubes and stored at -80°C until analysis.

-

Bioanalytical Method

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of trimipramine and its metabolites in plasma due to its high sensitivity and selectivity.

-

Sample Preparation: A protein precipitation method is commonly used for plasma sample cleanup.

-

To a small volume of plasma (e.g., 50 µL), add an internal standard solution.

-

Add a protein precipitating agent (e.g., acetonitrile, methanol) and vortex to mix.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.[8]

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile, methanol).

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific transitions of the parent drug and its metabolites.

-

Distribution

Specific tissue distribution data for trimipramine in rodents is limited. However, studies with other tricyclic antidepressants, such as imipramine and amitriptyline, have shown that these lipophilic compounds distribute extensively into tissues, particularly the brain.[9] A linear relationship between plasma and brain concentrations has been observed for amitriptyline in chronically treated rats.[9] It is anticipated that trimipramine, being a lipophilic tertiary amine, will also exhibit significant distribution into the brain and other well-perfused organs.

Excretion

Visualizations

Experimental Workflow

Caption: Workflow for a typical rodent pharmacokinetic study of this compound.

Metabolic Pathway of Trimipramine

Caption: Proposed metabolic pathway of Trimipramine in rodents.

Signaling Pathways

Currently, there is no direct evidence from the reviewed literature to suggest that specific signaling pathways significantly modulate the pharmacokinetics of trimipramine. Its metabolism is primarily dependent on the activity of CYP450 enzymes, which can be influenced by genetic polymorphisms and co-administered drugs that are inhibitors or inducers of these enzymes.[3][6][11]

Conclusion

This technical guide provides a consolidated resource on the pharmacokinetic profiling of this compound in rodent models. While there is a notable lack of comprehensive, publicly available rodent-specific pharmacokinetic data, this document outlines the known metabolic pathways and provides detailed, actionable experimental protocols to guide future research. The provided workflows and methodologies are intended to promote standardization and reproducibility in the preclinical evaluation of trimipramine and related compounds. Further studies are warranted to fully characterize the ADME properties of trimipramine in different rodent species to better inform its development and clinical use.

References

- 1. Trimipramine kinetics and absolute bioavailability: use of gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of trimipramine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of iprindole on the metabolism of trimipramine in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distribution of trimipramine and its major metabolites in a fatal overdose case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. lcms.cz [lcms.cz]

- 9. Brain concentrations of tricyclic antidepressants: single-dose kinetics and relationship to plasma concentrations in chronically dosed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of rat urinary and fecal metabolites of a new herbicide, pyribenzoxim. | Semantic Scholar [semanticscholar.org]

- 11. Trimipramine pharmacokinetics after intravenous and oral administration in carriers of CYP2D6 genotypes predicting poor, extensive and ultrahigh activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Sedative Properties of Trimipramine Maleate: A Molecular Investigation

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the sedative properties of Trimipramine Maleate at the molecular level. Trimipramine, a tricyclic antidepressant, is recognized for its significant sedative effects, a characteristic attributed to its multifaceted interaction with various neurotransmitter receptors. This document provides a comprehensive overview of its receptor binding profile, the signaling pathways involved, and detailed experimental protocols for investigating these properties, aimed at researchers, scientists, and drug development professionals.

Molecular Mechanism of Sedation

This compound's sedative action is not primarily due to the inhibition of serotonin and norepinephrine reuptake, a common mechanism for many tricyclic antidepressants.[1][2] Instead, its sedative and hypnotic effects are largely attributed to its potent antagonism of several key receptors in the central nervous system.[1][3] The primary targets implicated in its sedative properties are the histamine H1 receptor, the muscarinic M1 acetylcholine receptor, and the alpha-1 adrenergic receptor.[1][3]

Histamine H1 Receptor Antagonism

Trimipramine is a potent antagonist of the histamine H1 receptor, with a high binding affinity.[4][5] The blockade of H1 receptors in the central nervous system is a well-established mechanism for inducing sedation.[3][6] Histaminergic neurons in the tuberomammillary nucleus of the hypothalamus play a crucial role in maintaining wakefulness.[6] By blocking the action of histamine at H1 receptors, trimipramine suppresses the arousal-promoting signals of these neurons, leading to drowsiness and sleep.[3][6]

Muscarinic M1 Receptor Antagonism

Trimipramine also exhibits antagonistic activity at muscarinic M1 acetylcholine receptors.[4][5] M1 receptors are abundant in the central nervous system and are involved in regulating cognitive functions and arousal.[2][7] Antagonism of these receptors can contribute to the sedative and anticholinergic side effects commonly observed with tricyclic antidepressants, such as drowsiness and dry mouth.[1]

Alpha-1 Adrenergic Receptor Antagonism

Antagonism of alpha-1 adrenergic receptors is another significant contributor to trimipramine's sedative profile.[4][5] These receptors are involved in maintaining arousal and alertness.[8] Their blockade can lead to sedation, as well as other effects like orthostatic hypotension.[1]

Quantitative Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors has been quantified through radioligand binding assays. The dissociation constant (Kd) and the inhibition constant (Ki) are key measures of binding affinity, with lower values indicating a stronger binding. The following tables summarize the available quantitative data for trimipramine's binding to key receptors implicated in sedation and other pharmacological effects.

| Receptor Subtype | Binding Affinity (Kd) [nM] | Reference |

| Histamine H1 | 0.27 | [4][5] |

| Muscarinic Acetylcholine | 58 | [4][5] |

| Alpha-1 Adrenergic | 24 | [4][5] |

| Serotonin 5-HT2A | 24 | [4] |

| Dopamine D2 | 180 | [4][5] |

| Serotonin 5-HT2C | 680 | [4] |

| Dopamine D1 | 680 | [4] |

| Alpha-2 Adrenergic | 680 | [4] |

| Table 1: Dissociation Constants (Kd) of this compound for Various Receptors. |

| Transporter/Receptor | Inhibition Constant (Ki) [nM] | Reference |

| Serotonin Transporter (SERT) | 149 | [4] |

| Norepinephrine Transporter (NET) | 2500 | [4] |

| Dopamine Transporter (DAT) | 3800 | [4] |

| Table 2: Inhibition Constants (Ki) of this compound for Monoamine Transporters. |

Signaling Pathways

The sedative effects of this compound are initiated by its antagonism of G-protein coupled receptors (GPCRs). The histamine H1, muscarinic M1, and alpha-1 adrenergic receptors primarily signal through the Gq/11 family of G-proteins.[9][10]

Histamine H1 Receptor Signaling Pathway

Antagonism of the H1 receptor by trimipramine blocks the downstream signaling cascade typically initiated by histamine. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity, ultimately affecting neuronal excitability.

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. linear.es [linear.es]

- 6. researchgate.net [researchgate.net]

- 7. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]

- 8. bowdish.ca [bowdish.ca]

- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Antipsychotic Potential of Trimipramine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimipramine, a tricyclic antidepressant (TCA), has traditionally been used for the treatment of depression.[1] However, its unique pharmacological profile, which diverges from other TCAs, has prompted investigations into its potential as an antipsychotic agent.[2] Unlike typical TCAs that primarily function as potent monoamine reuptake inhibitors, trimipramine exhibits very weak inhibition of serotonin and norepinephrine reuptake.[1][3] Its therapeutic effects are thought to be mainly driven by its activity as an antagonist at various neurotransmitter receptors.[1] Notably, its receptor binding profile shows similarities to the atypical antipsychotic clozapine, particularly in its affinities for dopamine and serotonin receptors, suggesting a potential for antipsychotic efficacy.[1][3][4] This document provides an in-depth overview of the initial studies exploring the antipsychotic potential of trimipramine maleate, focusing on its pharmacodynamics, preclinical data, and early clinical evidence.

Pharmacodynamics and Proposed Mechanism of Antipsychotic Action

Trimipramine's potential antipsychotic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][4] The "atypical" antipsychotic profile of drugs like clozapine is often linked to a combination of moderate D2 receptor antagonism and potent 5-HT2A receptor antagonism. Trimipramine's receptor binding affinities align with this profile, suggesting a similar mechanism of action.[1][3] It is a weak to moderate antagonist of the D2 receptor and a strong antagonist of the 5-HT2A receptor.[1] This dual antagonism is hypothesized to contribute to a reduction in psychotic symptoms without inducing significant extrapyramidal side effects, a common limitation of older, typical antipsychotics.[5][6] Furthermore, its affinity for the dopamine D4 receptor, another property it shares with clozapine, may also contribute to its atypical profile.[1]

Signaling Pathway Overview

The diagram below illustrates the proposed mechanism of action for trimipramine's antipsychotic effects, highlighting its interaction with key dopamine and serotonin receptors.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the receptor binding profile of trimipramine, with comparisons to clozapine where available. The data are presented as dissociation constants (Ki or Kd in nM) or pKi values. Lower Ki/Kd values and higher pKi values indicate stronger binding affinity.

| Receptor | Trimipramine (Ki/Kd in nM) | Reference(s) | Notes |

| Dopamine | |||

| D1 | 275 (Ki), 300-550 (Ki) | [1][3] | Weak to moderate affinity. |

| D2 | 180 (Kd), 10-60 (Ki) | [3][7] | Moderate affinity, similar to clozapine.[6][8] |

| D4 | 275 (Ki) | [1] | Affinity noted to be similar to clozapine. |

| Serotonin | |||

| 5-HT2A | 24 (Kd), 10-60 (Ki) | [3][7] | Strong affinity, closely resembling clozapine.[1][3] |

| 5-HT2C | 680 (Kd), 300-550 (Ki) | [3][7] | Weak to moderate affinity. |

| Histamine | |||

| H1 | 0.27 (Kd) | [7] | Very strong affinity, contributing to sedative effects.[1] |

| Adrenergic | |||

| α1 | 24 (Kd), 10-60 (Ki) | [3][7] | Strong affinity. |

| α2 | 680 (Kd) | [7] | Weak affinity. |

| Muscarinic | |||

| mACh | 58 (Kd) | [7] | Moderate affinity. |

| Transporters | |||

| SERT | 149 (Ki) | [7] | Weak to moderate reuptake inhibition. |

| NET | 510 (Ki), 2500 (Ki) | [1][7] | Very weak reuptake inhibition. |

| DAT | 3800 (Ki) | [7] | Extremely weak reuptake inhibition. |

Clinical Studies on Antipsychotic Efficacy

Several initial clinical trials have been conducted to evaluate the antipsychotic effects of trimipramine, primarily in patients with schizophrenia and delusional depression. The results, while mixed, provide evidence for a substantial antipsychotic effect.

| Study & Reference | Design | Patient Population | N | Treatment Arms | Duration | Key Outcomes & Results |

| Bender et al. (2003)[5] | Randomized, Double-Blind, Multi-center | Acute Schizophrenia (DSM-III-R), BPRS > 40 | 95 | 1. Trimipramine (300-400 mg/day)2. Perazine (450-600 mg/day) | 5 Weeks | - Failed to show therapeutic equivalence to perazine.- Significant decrease in BPRS total score in both groups (Trimipramine: 56.5 to 44.1; Perazine: 56.4 to 37.9).[5] |

| Eikmeier et al. (1990)[6] | Open-Label | Acute Schizophrenia, BPRS ≥ 50 | 15 | Trimipramine (up to 400 mg/day) | 4-5 Weeks | - 10/15 patients improved, with BPRS decreasing from 57 to 31.- 5 patients dropped out due to deterioration or lack of improvement.[6] |

| Gastpar et al.[8] | Open-Label | Acute Schizophrenia | 28 | Trimipramine (up to 400 mg/day) | N/A | - 13/28 showed good remission (BPRS from 58 to 32).- 6 deteriorated, 9 had insufficient improvement.- Overall BPRS change from 58 to 46 (p < 0.05).[8] |

| Frieboes et al. (2003)[9] | Open-Label Pilot Study | Delusional Depression | 15 | Trimipramine (300-400 mg/day) | 4 Weeks | - 8/13 completers were responders (≥50% decrease in HAMD score).- Significant improvement in psychometric variables.[9] |

Experimental Protocols

Radioligand Binding Assays (General Methodology)

The receptor binding affinities listed in the quantitative data table are typically determined through in vitro radioligand binding assays. While specific protocols for each cited value are not detailed in the source materials, the general methodology involves:

-

Tissue Preparation: Homogenates of specific brain regions (e.g., cerebral cortex) or cultured cells expressing the receptor of interest are prepared.[3][7]

-

Incubation: The prepared tissue is incubated with a radiolabeled ligand (a molecule that binds specifically to the target receptor) at various concentrations.

-

Competition: To determine the affinity of trimipramine, competition experiments are performed where the tissue is incubated with the radioligand and varying concentrations of unlabeled trimipramine.

-

Separation and Counting: Bound and free radioligand are separated (e.g., by filtration), and the amount of radioactivity bound to the tissue is measured.

-

Data Analysis: The data are used to calculate the concentration of trimipramine that inhibits 50% of the specific binding of the radioligand (IC50). This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.

Clinical Trial Protocol: Bender et al. (2003)

This study provides a representative example of the clinical evaluation of trimipramine's antipsychotic potential.[5]

Inclusion Criteria: Patients diagnosed with acute schizophrenia according to DSM-III-R criteria with a baseline Brief Psychiatric Rating Scale (BPRS) total score greater than 40.[5]

Treatment: Patients were randomly assigned to receive either 300-400 mg of trimipramine daily or 450-600 mg of the phenothiazine neuroleptic perazine daily for a duration of five weeks.[5]

Efficacy Measures: Antipsychotic efficacy was primarily assessed using the BPRS, the Positive and Negative Syndrome Scale (PANSS), and the Clinical Global Impressions (CGI) scale. Antidepressant effects were measured using the Bech-Rafaelsen Melancholia Scale (BRMES).[5]

Key Findings: While the study did not demonstrate therapeutic equivalence between trimipramine and perazine at the dosages used, it did show a statistically significant decrease in BPRS scores for the trimipramine group, providing evidence of a substantial antipsychotic effect. Importantly, trimipramine was better tolerated and did not induce extrapyramidal symptoms.[5]

Conclusion

Initial preclinical and clinical studies suggest that this compound possesses antipsychotic properties, distinguishing it from other tricyclic antidepressants. Its mechanism of action, characterized by a clozapine-like receptor binding profile with moderate D2 and strong 5-HT2A receptor antagonism, provides a pharmacological basis for these effects.[1][3] Open-label and controlled clinical trials have demonstrated a significant reduction in psychotic symptoms in patients with schizophrenia and delusional depression, although its potency may be less than standard antipsychotics like perazine.[5][6][8] A notable advantage observed in these early studies is the favorable side-effect profile, particularly the lack of extrapyramidal symptoms.[5] These findings warrant further investigation into the potential role of trimipramine as a treatment option for psychotic disorders, especially in patients with comorbid depressive symptoms or those who cannot tolerate other antipsychotic medications.[5]

References

- 1. Trimipramine - Wikipedia [en.wikipedia.org]

- 2. Trimipramine: a challenge to current concepts on antidepressives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimipramine: pharmacological reevaluation and comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cafermed.com [cafermed.com]

- 5. Antipsychotic efficacy of the antidepressant trimipramine: a randomized, double-blind comparison with the phenothiazine perazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-dose trimipramine in acute schizophrenia. Preliminary results of an open trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Trimipramine--an atypical neuroleptic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical outcome after trimipramine in patients with delusional depression - a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) method for Trimipramine Maleate quantification

Application Note: HPLC Method for Trimipramine Maleate Quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a tricyclic antidepressant utilized in the treatment of major depressive disorder, particularly when sedation is beneficial. Accurate and reliable quantification of this compound in both bulk drug substances and final pharmaceutical products is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high specificity, sensitivity, and precision.[1] This document provides a detailed protocol for a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, complete with method validation parameters and sample preparation procedures.

Methodology and Chromatographic Conditions

A simple, precise, and accurate RP-HPLC method has been developed for the estimation of this compound. The chromatographic separation is achieved on a C18 stationary phase.[1] The conditions provided below are a robust starting point and can be optimized based on available equipment and specific sample matrices.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Conditions |

| HPLC System | Isocratic HPLC system with UV-Vis Detector |

| Column | Inertsil ODS-3V (150 mm x 4.6 mm, 3 µm) or equivalent C18 column[1] |

| Mobile Phase | Acetonitrile : 0.01 M Sodium Hydrogen Phosphate Buffer (pH adjusted to 3.5) (40:60 v/v)[2] |

| Flow Rate | 1.5 mL/min[2] |

| Column Temperature | 40°C[2][3] |

| Detection Wavelength | 252 nm (Alternative wavelengths include 220 nm and 254 nm)[2][3][4] |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

Reagents and Solution Preparation

-

Acetonitrile: HPLC Grade

-

Sodium Dihydrogen Phosphate: Analytical Grade

-

Orthophosphoric Acid: Analytical Grade (for pH adjustment)

-

Water: HPLC Grade or Milli-Q

-

This compound Reference Standard: USP or equivalent

-

Diluent: Mobile phase is recommended as the diluent.

Preparation of 0.01 M Sodium Hydrogen Phosphate Buffer (pH 3.5):

-

Dissolve 1.20 g of anhydrous Sodium Dihydrogen Phosphate in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.5 using dilute orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter before use.

Preparation of Standard Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

This stock solution can be further diluted to prepare working standards for the calibration curve.

Method Validation Summary

The described HPLC method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[1] The validation parameters confirm that the method is linear, accurate, precise, and robust.

Table 2: Summary of Method Validation Data

| Validation Parameter | Typical Acceptance Criteria | Result |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.99 | The method shows excellent linearity with r² > 0.99.[3] |

| Accuracy (% Recovery) | 98.0% - 102.0% | Recovery is established to be between 93.8% and 106.2%.[3] |

| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%Intermediate Precision (Inter-day) ≤ 2.0% | The method is precise with RSD values well within acceptable limits. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The LOD was found to be approximately 0.003% of the analyte concentration.[3] |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The LOQ was found to be approximately 0.009% of the analyte concentration.[3] |

| Robustness | No significant change in results | The method is robust and unaffected by small, deliberate variations in flow rate, mobile phase composition, and temperature.[3] |

| Solution Stability | No significant degradation | Sample and standard solutions are stable for at least 72 hours under storage conditions.[3] |

Experimental Protocols

Protocol 1: Sample Preparation from Pharmaceutical Dosage Form (Tablets)

-

Weigh and finely powder no fewer than 20 tablets to obtain a homogenous mixture.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

-

Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

The resulting solution is ready for injection into the HPLC system.

References

- 1. ijrpr.com [ijrpr.com]

- 2. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Radioligand Binding Assays for Trimipramine Maleate Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimipramine maleate is a tricyclic antidepressant that exerts its therapeutic effects and side-effect profile through its interaction with a wide range of neurotransmitter receptors.[1][2][3] Understanding the affinity of trimipramine for these various receptors is crucial for elucidating its mechanism of action and for the development of novel compounds with improved selectivity. In vitro radioligand binding assays are a fundamental tool for determining the binding affinity of a compound for a specific receptor.[4][5] This document provides detailed application notes and protocols for conducting radioligand binding assays to characterize the antagonist properties of this compound at several key receptors.

Receptor Antagonism Profile of this compound

This compound is a potent antagonist at several G-protein coupled receptors (GPCRs). Its clinical effects are a composite of its interactions with these different receptors. The primary receptors antagonized by trimipramine include histamine H1, serotonin 5-HT2A, α1-adrenergic, muscarinic acetylcholine, and dopamine D2 receptors.[1][6][7] The binding affinities (Ki or Kd values) of trimipramine for these receptors, as determined by in vitro radioligand binding assays, are summarized in the table below.

Data Presentation: this compound Receptor Binding Affinities

| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Kd (nM) | Reference |

| Histamine H1 | [3H]-mepyramine | Human Histamine H1 Receptor | 20 | 0.27 | [6][7] |

| Serotonin 5-HT2A | [3H]-ketanserin | Human 5-HT2A Receptor | 19.5 | 24 | [6][7] |

| Serotonin 5-HT1A | - | - | pKi = 4.66 | - | [8] |

| Serotonin 5-HT1C | - | - | pKi = 6.39 | - | [8] |

| Serotonin 5-HT2C | - | - | - | 680 | [6] |

| α1-Adrenergic | [3H]-prazosin | Human α1-Adrenergic Receptor | - | 24 | [6][7] |

| α2-Adrenergic | - | - | - | 580 | [7] |

| Dopamine D1 | - | - | 346.7 | - | [7] |

| Dopamine D2 | [3H]-spiperone | Human Dopamine D2 Receptor | 57.5 | 180 | [6][7] |

| Muscarinic Acetylcholine | [3H]-scopolamine | Muscarinic Acetylcholine Receptor | - | 58 | [6][7] |

| Serotonin Transporter (SERT) | - | - | 149 | - | [6][7] |

| Norepinephrine Transporter (NET) | - | - | 2450 | - | [7] |

| Dopamine Transporter (DAT) | - | - | 3780 | - | [7] |

Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates a higher affinity. pKi is the negative logarithm of the Ki value.

Experimental Protocols

The following are generalized protocols for competitive radioligand binding assays to determine the Ki of this compound for its target receptors. These protocols should be optimized for specific laboratory conditions and equipment.

General Radioligand Binding Assay Workflow